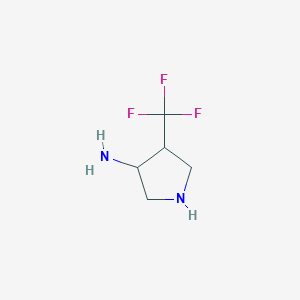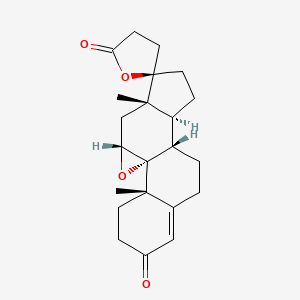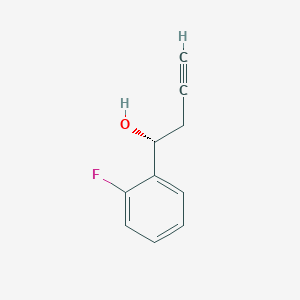
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol is an organic compound that features a fluorophenyl group attached to a butynol backbone. This compound is of interest due to its unique structural properties, which may lend it various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-fluorophenyl)but-3-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: A common synthetic route involves the use of a Grignard reaction, where 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from propargyl bromide.
Purification: The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorophenylbut-3-yn-1-one.
Reduction: Formation of 2-fluorophenylbut-3-en-1-ol or 2-fluorophenylbutane.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: (1R)-1-(2-fluorophenyl)but-3-yn-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound may be used in studies to understand the interactions of fluorinated organic molecules with biological systems.
Medicine
Pharmaceutical Research:
Industry
Material Science: The compound may be used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which (1R)-1-(2-fluorophenyl)but-3-yn-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can significantly influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2-chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(2-bromophenyl)but-3-yn-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(2-fluorophenyl)but-3-yn-1-ol imparts unique electronic properties, making it distinct from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7,10,12H,5H2/t10-/m1/s1 |
Clé InChI |
ARYQDLHORJOYPG-SNVBAGLBSA-N |
SMILES isomérique |
C#CC[C@H](C1=CC=CC=C1F)O |
SMILES canonique |
C#CCC(C1=CC=CC=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
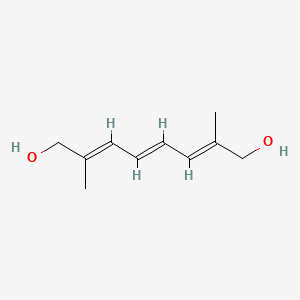
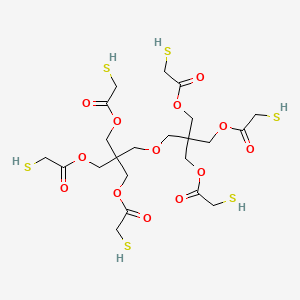
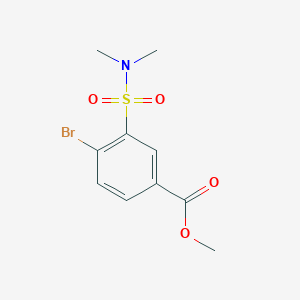
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
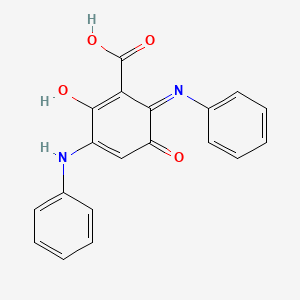

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

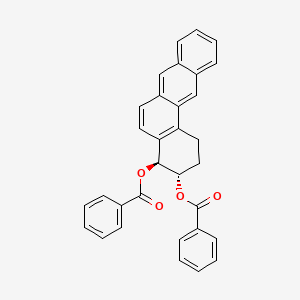

![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)
